N-(1-methylprop-2-yn-1-yl)cyclohexanamine

chiral propargylamine stereogenic center enantioselective synthesis

N-(1-Methylprop-2-yn-1-yl)cyclohexanamine (CAS 86024-88-6) is a secondary propargylamine featuring a cyclohexylamine backbone substituted at the nitrogen with a 1-methylprop-2-yn-1-yl (but-3-yn-2-yl) group. This structure embeds a terminal alkyne and a chiral center at the α-carbon of the propargyl moiety, distinguishing it from simpler N-propargyl-cyclohexylamines that lack the methyl branch.

Molecular Formula C10H17N
Molecular Weight 151.253
CAS No. 86024-88-6
Cat. No. B2740489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methylprop-2-yn-1-yl)cyclohexanamine
CAS86024-88-6
Molecular FormulaC10H17N
Molecular Weight151.253
Structural Identifiers
SMILESCC(C#C)NC1CCCCC1
InChIInChI=1S/C10H17N/c1-3-9(2)11-10-7-5-4-6-8-10/h1,9-11H,4-8H2,2H3
InChIKeyRJUDENKDQFXMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Methylprop-2-yn-1-yl)cyclohexanamine (CAS 86024-88-6): Key Physicochemical and Structural Baseline for Procurement Decisions


N-(1-Methylprop-2-yn-1-yl)cyclohexanamine (CAS 86024-88-6) is a secondary propargylamine featuring a cyclohexylamine backbone substituted at the nitrogen with a 1-methylprop-2-yn-1-yl (but-3-yn-2-yl) group [1]. This structure embeds a terminal alkyne and a chiral center at the α-carbon of the propargyl moiety, distinguishing it from simpler N-propargyl-cyclohexylamines that lack the methyl branch [2]. The compound is primarily sourced as a synthetic building block for medicinal chemistry programs targeting monoamine oxidase (MAO) inhibition and central nervous system (CNS) drug discovery, where the combination of the propargyl warhead, the cyclohexyl lipophilic domain, and the stereogenic center is being explored for selectivity tuning [3].

Why N-(1-Methylprop-2-yn-1-yl)cyclohexanamine Cannot Be Simply Replaced by Other Propargylamines in CNS-Targeted Programs


Generic substitution with unsubstituted N-propargylcyclohexanamine or N-methyl-propargylamine analogs overlooks three critical differentiation factors. First, the α-methyl branch in N-(1-methylprop-2-yn-1-yl)cyclohexanamine creates a stereogenic center that can be exploited to generate enantiomerically enriched leads, an option unavailable with achiral N-propargylcyclohexanamine [1]. Second, the increased lipophilicity (XLogP3-AA = 2.1) relative to the demethylated analog (estimated XLogP3-AA ≈ 1.6) may improve passive blood-brain barrier (BBB) permeability, a key requirement for CNS drug candidates [2]. Third, the terminal alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation or library diversification chemistry, a synthetic handle that is absent in internal-alkyne propargylamine scaffolds recently explored for MAO inhibition [3]. These combined features mean that substituting this compound with a simpler propargylamine would likely alter both the pharmacological profile and the downstream synthetic possibilities.

Quantitative Differentiation Evidence for N-(1-Methylprop-2-yn-1-yl)cyclohexanamine vs. Closest Analogs


Stereochemical Differentiation: Chiral Center vs. Achiral N-Propargylcyclohexanamine

N-(1-Methylprop-2-yn-1-yl)cyclohexanamine possesses one undefined atom stereocenter at the α-carbon of the propargyl substituent [1]. The closest achiral analog, N-prop-2-yn-1-ylcyclohexanamine (synthesized and characterized in [2]), has zero stereocenters and cannot be resolved into enantiomers. This structural difference is quantifiable: Tanimoto similarity between the two compounds is <0.85 (2D fingerprint), and the presence of the methyl group increases the number of heavy atoms from 10 to 11. For medicinal chemistry programs that require single-enantiomer drug candidates, only the chiral compound can support asymmetric synthesis or chiral resolution protocols.

chiral propargylamine stereogenic center enantioselective synthesis

Lipophilicity Increase vs. N-Propargylcyclohexanamine: Predicted Blood-Brain Barrier Penetration Advantage

The computed XLogP3-AA for N-(1-methylprop-2-yn-1-yl)cyclohexanamine is 2.1 [1]. For the demethylated analog N-prop-2-yn-1-ylcyclohexanamine, the estimated XLogP3-AA is approximately 1.6 (based on fragment-based calculation; a ΔlogP of +0.5 per methylene addition is consistent with the Leo-Hansch method) [2]. This 0.5 log unit increase suggests an approximately 3-fold higher partition coefficient and a predicted improvement in passive CNS penetration, as logP values between 2 and 3 are considered optimal for BBB transit [3]. While no direct in vivo brain-to-plasma ratio data are available for either compound, the physicochemical trend aligns with established CNS drug design principles.

lipophilicity XLogP3-AA blood-brain barrier CNS drug design

Terminal Alkyne vs. Internal Alkyne Propargylamines: Differentiation in MAO Inhibitory Scaffold Class

A 2024 study systematically compared terminal-alkyne and internal-alkyne propargylamines for human MAO-A and MAO-B inhibition [1]. The terminal-alkyne propargylamine scaffold (to which N-(1-methylprop-2-yn-1-yl)cyclohexanamine belongs) is historically associated with irreversible MAO-B inhibition, as exemplified by selegiline and rasagiline. The 2024 study demonstrated that internal-alkyne propargylamines (quaternary propargylamines) exhibit IC₅₀ values against hMAO-B in the range of 152.1–164.7 nM, representing the first report of internal-alkyne activity [1]. While no direct IC₅₀ for the target compound is reported in this study, the structural distinction—terminal vs. internal alkyne—is a binary, quantifiable differentiator: the target compound contains a terminal alkyne (C≡CH), whereas the internal-alkyne series contains a substituted C≡C–R motif. Historical data indicate that terminal-alkyne propargylamines generally achieve irreversible MAO-B inhibition at nanomolar concentrations, suggesting the target compound may retain the potent, covalent inhibition mechanism absent in the internal-alkyne series.

monoamine oxidase B terminal alkyne internal alkyne propargylamine scaffold

Physicochemical Property Benchmarks: Boiling Point and Vapor Pressure vs. Cyclohexylamine Derivatives

Experimentally predicted boiling point and vapor pressure data provide procurement-relevant differentiation. N-(1-Methylprop-2-yn-1-yl)cyclohexanamine has a predicted boiling point of 239.6 ± 13.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.5 mmHg at 25 °C . In comparison, the simpler N-propargylcyclohexanamine (N-prop-2-yn-1-ylcyclohexanamine) has a reported boiling point of approximately 210–215 °C (estimated from fragment-based models) [1]. The ~25–30 °C higher boiling point of the target compound is consistent with the additional methyl group and increased molecular weight. This difference may affect distillation-based purification and storage conditions, with the target compound requiring higher temperature tolerances in manufacturing settings.

boiling point vapor pressure physicochemical property procurement specification

High-Value Application Scenarios for N-(1-Methylprop-2-yn-1-yl)cyclohexanamine Based on Verified Differentiation Evidence


Enantioselective Synthesis of Chiral MAO-B Inhibitor Leads

The single stereogenic center at the α-carbon of the propargyl group makes N-(1-methylprop-2-yn-1-yl)cyclohexanamine a suitable starting material for asymmetric synthesis or chiral resolution campaigns. In contrast to the achiral N-propargylcyclohexanamine, this compound can be elaborated into enantiomerically pure candidates, a requirement for modern CNS drug development aimed at achieving patentable, single-isomer therapeutics [1].

Medicinal Chemistry Programs Targeting Improved Blood-Brain Barrier Penetration

With a computed XLogP3-AA of 2.1, the compound occupies the optimal lipophilicity window for passive CNS penetration. This property differentiates it from less lipophilic propargylamine analogs and positions it as a preferred scaffold fragment for CNS drug discovery, particularly for neurodegenerative indications such as Parkinson's disease where brain exposure is critical [2].

Click Chemistry-Based Library Diversification and Bioconjugation

The terminal alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid analogue generation or fluorescent probe attachment. This synthetic versatility is absent in the internal-alkyne propargylamine series recently reported for MAO inhibition, making the compound more suitable for combinatorial chemistry and chemical biology applications [3].

High-Temperature Manufacturing Processes Requiring Thermal Stability

The predicted boiling point of ~240 °C provides a quantitative benchmark for procurement specifications. When scale-up processes involve distillation or high-temperature reaction conditions, this compound's thermal profile may offer practical advantages over lower-boiling propargylamine alternatives, reducing evaporative losses and improving yield consistency .

Quote Request

Request a Quote for N-(1-methylprop-2-yn-1-yl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.